3-(Isocyanatomethyl)pentane

Übersicht

Beschreibung

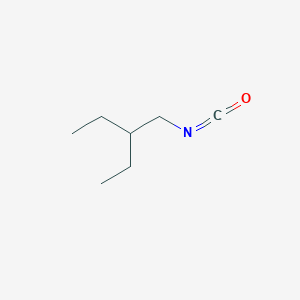

3-(Isocyanatomethyl)pentane is an organic compound with the molecular formula C7H13NO It is a branched alkane with an isocyanate functional group attached to the third carbon of the pentane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isocyanatomethyl)pentane typically involves the reaction of 3-(chloromethyl)pentane with sodium cyanate under controlled conditions. The reaction proceeds as follows: [ \text{3-(Chloromethyl)pentane} + \text{Sodium cyanate} \rightarrow \text{this compound} + \text{Sodium chloride} ]

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Isocyanatomethyl)pentane undergoes several types of chemical reactions, including:

Addition Reactions: The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water.

Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.

Common Reagents and Conditions:

Alcohols: React with the isocyanate group to form urethanes.

Amines: React with the isocyanate group to form ureas.

Water: Reacts with the isocyanate group to form carbamic acid, which decomposes to form carbon dioxide and an amine.

Major Products Formed:

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Carbamic Acid: Formed from the reaction with water, which further decomposes.

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

Monomer in Polyurethane Synthesis

3-(Isocyanatomethyl)pentane serves as a key monomer in the production of polyurethanes, which are widely used in foams, elastomers, and coatings. The reactivity of the isocyanate group allows it to react with polyols to form urethanes, leading to materials with tailored mechanical properties.

Table 1: Properties of Polyurethanes Derived from this compound

| Property | Value | Notes |

|---|---|---|

| Tensile Strength | 20-40 MPa | Varies based on formulation |

| Elongation at Break | 300-600% | High flexibility |

| Hardness (Shore A) | 60-90 | Adjustable through formulation |

| Thermal Stability | Up to 120°C | Suitable for various applications |

Materials Science

Development of Advanced Materials

In materials science, this compound is employed to create advanced materials with specific thermal and mechanical properties. Its ability to form cross-linked networks enhances the durability and resistance of materials against environmental factors.

Case Study: High-Performance Coatings

A study demonstrated that coatings formulated with this compound exhibited superior adhesion and chemical resistance compared to traditional coatings. The incorporation of this compound allowed for the development of coatings suitable for harsh industrial environments.

Biomedical Applications

Potential in Drug Delivery Systems

Recent investigations have explored the use of this compound in drug delivery systems. The compound's isocyanate group can react with various nucleophiles, facilitating the design of drug carriers that release therapeutic agents in a controlled manner.

Table 2: Comparison of Drug Delivery Systems Utilizing Isocyanates

| System Type | Release Mechanism | Advantages |

|---|---|---|

| Polyurethane-based | Hydrolysis | Biodegradable, customizable release |

| Urea-based | Enzymatic degradation | Targeted delivery |

| Carbamate-based | pH-sensitive release | Controlled release in acidic environments |

Industrial Applications

Coatings, Adhesives, and Sealants

Due to its reactivity, this compound is extensively utilized in the production of coatings, adhesives, and sealants. Its ability to form strong covalent bonds enhances the performance characteristics of these products.

Case Study: Adhesive Formulations

Research has shown that adhesives formulated with this compound demonstrate improved bonding strength and resistance to moisture compared to conventional adhesives. This makes them suitable for applications in construction and automotive industries.

Wirkmechanismus

The mechanism of action of 3-(Isocyanatomethyl)pentane primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in various applications, such as the formation of polyurethanes through the reaction with polyols.

Vergleich Mit ähnlichen Verbindungen

3-Methylpentane: A branched alkane with a similar structure but lacking the isocyanate group.

2-Methylpentane: Another branched alkane with the methyl group on the second carbon.

Hexane: A straight-chain alkane with no branching or functional groups.

Uniqueness: 3-(Isocyanatomethyl)pentane is unique due to the presence of the isocyanate group, which imparts significant reactivity and versatility. This functional group allows the compound to participate in a wide range of chemical reactions, making it valuable in various industrial and research applications.

Biologische Aktivität

3-(Isocyanatomethyl)pentane is a chemical compound that belongs to the class of isocyanates, which are known for their reactivity and utility in various industrial applications, including the production of polyurethanes, adhesives, and coatings. Understanding its biological activity is crucial due to its potential implications for human health and environmental safety.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₁N₃O. Its structure features an isocyanate functional group (-N=C=O) attached to a pentane backbone, which influences its reactivity and biological interactions.

Toxicological Profile

Isocyanates, including this compound, are recognized for their potential toxicity. They can cause respiratory issues, skin irritation, and sensitization upon exposure. The primary toxicological concerns associated with isocyanates include:

- Respiratory Irritation : Inhalation can lead to symptoms such as coughing, wheezing, and shortness of breath.

- Dermal Effects : Skin contact may result in dermatitis or allergic reactions.

- Sensitization : Repeated exposure can lead to sensitization, making individuals more susceptible to allergic reactions upon subsequent exposures.

A study highlighted the acute toxicity of various isocyanates, indicating that compounds with longer carbon chains tend to exhibit lower volatility and may pose different risks compared to smaller isocyanates .

The biological activity of this compound primarily stems from its ability to react with nucleophilic sites in biological molecules. This reactivity can lead to:

- Protein Modification : Isocyanates can covalently bond with amino acids in proteins, potentially altering protein function and triggering immune responses.

- Cellular Effects : Exposure may induce oxidative stress and inflammation in cells, contributing to adverse health effects.

Case Study 1: Occupational Exposure

A case study examining workers exposed to isocyanates in the polyurethane industry reported a significant incidence of respiratory diseases among those with prolonged exposure. The study concluded that effective ventilation and personal protective equipment are critical in mitigating these risks .

Research Findings on Environmental Impact

Research has indicated that isocyanates can persist in the environment and may bioaccumulate in aquatic organisms. A study assessing the ecotoxicological effects found that exposure to isocyanates resulted in decreased survival rates in fish species, highlighting the need for careful management of these compounds in industrial settings .

Data Table: Toxicity Levels of Isocyanates

| Isocyanate Compound | LD50 (mg/kg) | Route of Exposure | Effects Observed |

|---|---|---|---|

| This compound | TBD | Inhalation | Respiratory irritation |

| Toluene diisocyanate (TDI) | 50 | Dermal | Sensitization, dermatitis |

| Hexamethylene diisocyanate | 40 | Inhalation | Severe respiratory effects |

Eigenschaften

IUPAC Name |

3-(isocyanatomethyl)pentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-3-7(4-2)5-8-6-9/h7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCKFEFIZJHSCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947612-23-9 | |

| Record name | 3-(isocyanatomethyl)pentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.